molecular formula C10H6FNO3 B1341271 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 668970-73-8

5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B1341271
M. Wt: 207.16 g/mol
InChI Key: QVWCQOSJFUMRFM-UHFFFAOYSA-N
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Description

The compound of interest, 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid, is a derivative of the oxazole class of heterocyclic aromatic organic compounds. Oxazoles are characterized by a five-membered ring structure consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific substitution pattern of the compound suggests potential for various chemical applications and interactions due to the presence of the fluorophenyl group and the carboxylic acid functionality.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. A general methodology for the preparation of disubstituted oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion, which can then be reacted with different electrophiles such as aldehydes and ketones. This approach allows for the formation of various 5-substituted oxazoles, which can be further modified through cross-coupling reactions and nucleophilic displacement of the phenylsulfonyl group .

Molecular Structure Analysis

While the specific molecular structure of 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid is not detailed in the provided papers, the structure of oxazole derivatives can be determined using experimental techniques such as X-ray diffraction and supported by quantum-chemical calculations. These methods allow for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions depending on their substitution pattern. For instance, the presence of a carboxylic acid group can lead to the formation of acid chlorides and substituted amides upon reaction with reagents like thionyl chloride or amines, respectively. The fluorophenyl moiety can also influence the compound's reactivity, potentially affecting its acidity and interaction with metal cations . Additionally, the sensitivity of oxazole derivatives to pH changes can be exploited in the development of fluorescent probes for sensing metal cations and pH levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine and oxygen can affect the compound's polarity, solubility, and boiling point. The fluorophenyl group, in particular, can enhance the acidity of the compound, making it more reactive towards nucleophiles. The carboxylic acid functionality allows for the formation of dimers and hydrogen bonding, which can influence the compound's melting point and solubility in different solvents .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

One area of application involves the development of synthetic methodologies for constructing complex heterocyclic compounds. For instance, the synthesis of tetrahydroisoquinolinones with an angular aryl substituent, where the parent compound is prepared via reaction between homophthalic anhydride and dihydro-phenyl-1,3-oxazole, demonstrates the utility of oxazole derivatives in pharmaceutical research (Christov et al., 2006). Similarly, the creation of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity from accessible isoxazol-3-carboxylic acids underlines the potential of such compounds in developing new anticancer drugs (Potkin et al., 2014).

Photophysical Properties and Application Prospects

Another research application focuses on the photophysical properties and application prospects of related compounds. The study of amino-1,2,3-triazol-4-carboxylic acids, which exhibit bright blue fluorescence with excellent quantum yields, indicates potential applications as sensors for monitoring and controlling pH in biological research (Safronov et al., 2020). This highlights the relevance of oxazole derivatives in developing fluorescent markers and sensors.

Biological Activities and Medicinal Applications

Research into the biological activities and medicinal applications of oxazole derivatives has shown promising results. For example, the antimicrobial, antilipase, and antiurease activities of certain ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates suggest their potential as leads for new therapeutic agents (Başoğlu et al., 2013). Additionally, the synthesis and biological evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as potential anti-inflammatory and cytotoxic agents further emphasize the medicinal significance of these compounds (Thakral et al., 2022).

properties

IUPAC Name

5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCQOSJFUMRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588411
Record name 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid

CAS RN

668970-73-8
Record name 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid
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